N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a sulfonamide group, a triazole ring, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 4-(aminosulfonyl)phenyl derivative, which is then reacted with a triazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity, while the triazole ring can bind to metal ions or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl chain, in particular, can influence its solubility and interaction with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N5O3S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H19N5O3S2/c1-2-3-4-12-17-14(19-18-12)23-9-13(20)16-10-5-7-11(8-6-10)24(15,21)22/h5-8H,2-4,9H2,1H3,(H,16,20)(H2,15,21,22)(H,17,18,19) |
InChI Key |
WYQAGVGFMRRUEE-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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